

2-Methoxy-3-(trifluoromethyl)benzoic acid

molecular structure

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Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)benzoic acid
Cat. No.:	B3022589

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An In-Depth Technical Guide to **2-Methoxy-3-(trifluoromethyl)benzoic Acid**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-3-(trifluoromethyl)benzoic acid**, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the molecule's structural features, physicochemical properties, a validated synthesis protocol, and rigorous methods for structural elucidation and quality control. Furthermore, it explores the strategic application of this intermediate in the synthesis of complex, biologically active molecules, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the trifluoromethyl (CF_3) group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—make it a privileged functional group in medicinal chemistry. **2-Methoxy-3-(trifluoromethyl)benzoic acid** (CAS No: 179943-58-3) has emerged as a particularly valuable synthetic intermediate. Its rigid, pre-configured arrangement of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene

ring provides a powerful scaffold for constructing complex molecular architectures with desirable pharmacological properties.

This guide serves as a senior-level resource, moving beyond basic data to explain the causality behind experimental choices and to provide self-validating protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The precise spatial arrangement of the functional groups in **2-Methoxy-3-(trifluoromethyl)benzoic acid** dictates its reactivity and utility. The ortho-methoxy group can influence the conformation of the carboxylic acid, while the adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, impacting the acidity of the carboxyl proton.

Key Physicochemical Data

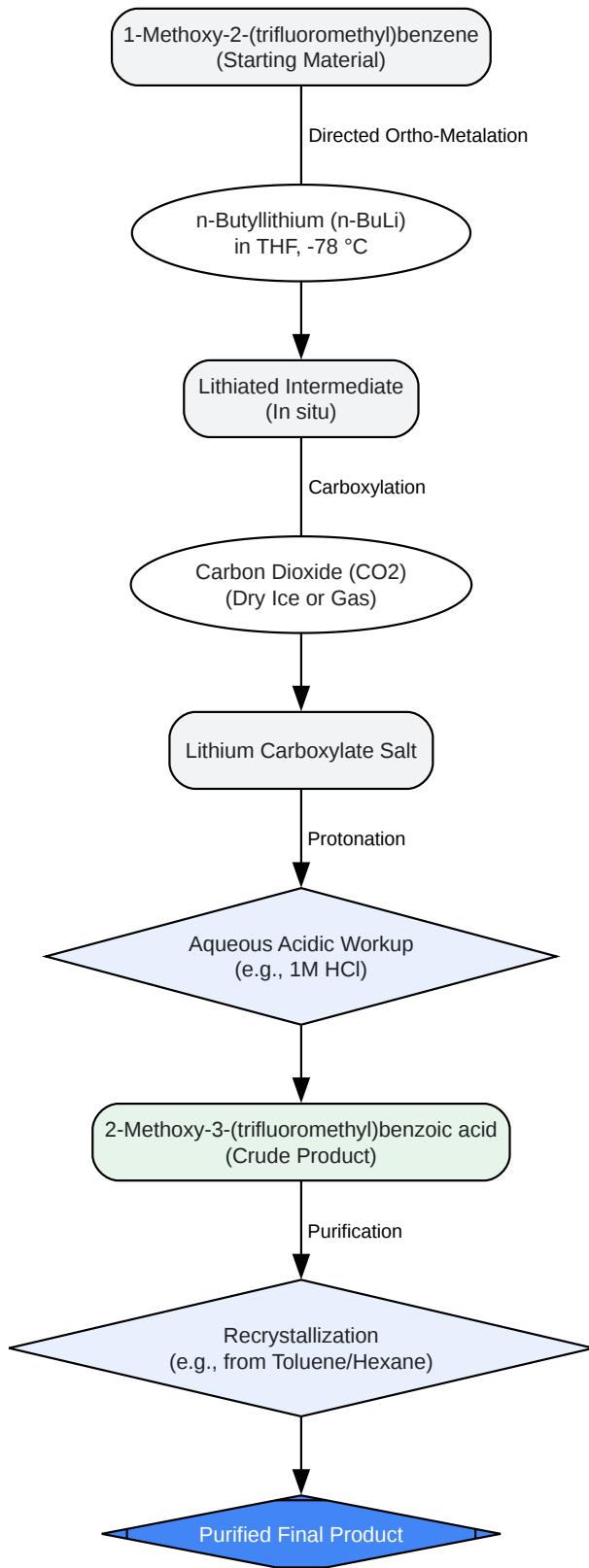
The following table summarizes the essential physicochemical properties of the title compound, compiled from reliable chemical supplier and database sources.

Property	Value	Source(s)
CAS Number	179943-58-3	
Molecular Formula	C ₉ H ₇ F ₃ O ₃	
Molecular Weight	220.15 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	125 - 130 °C	
Boiling Point	284.9±40.0 °C (Predicted)	
pKa	2.69±0.25 (Predicted)	
Solubility	Soluble in methanol, DMSO, and other common organic solvents.	

Synthesis and Purification Protocol

The synthesis of **2-Methoxy-3-(trifluoromethyl)benzoic acid** is reliably achieved through the ortho-lithiation of 1-methoxy-2-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This approach offers high regioselectivity due to the directing effect of the methoxy group.

Synthesis Workflow Diagram



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Caption: Directed ortho-metallation and carboxylation synthesis workflow.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.

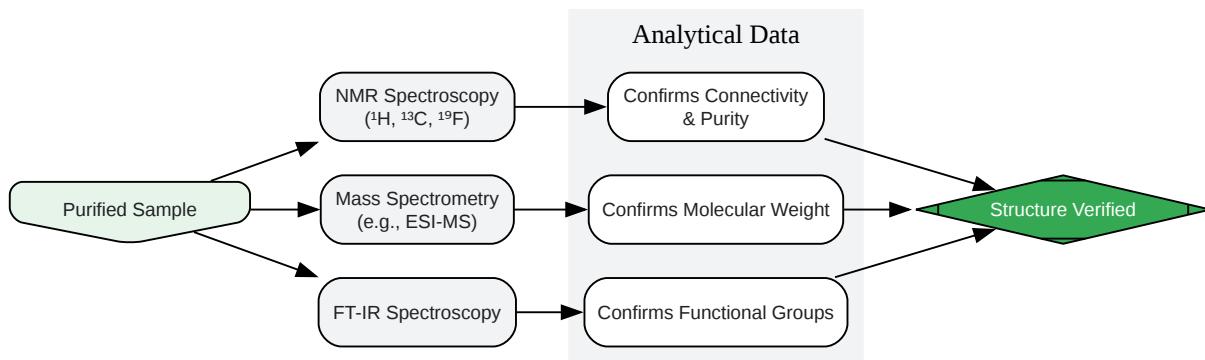
- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
 - Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
- Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
 - Expertise: The methoxy group directs the deprotonation to the ortho position. A slight excess of n-BuLi ensures complete conversion of the starting material.
- Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in several portions. Alternatively, bubble CO₂ gas through the solution for 30 minutes.
 - Causality: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.
- Workup: Allow the reaction mixture to warm to room temperature. Add water and 1 M HCl to acidify the mixture to a pH of ~1-2.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford the final product as a white crystalline solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Analytical Workflow Diagram



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Caption: A multi-technique workflow for analytical quality control.

Expected Spectroscopic Data

The following data are characteristic of **2-Methoxy-3-(trifluoromethyl)benzoic acid**.

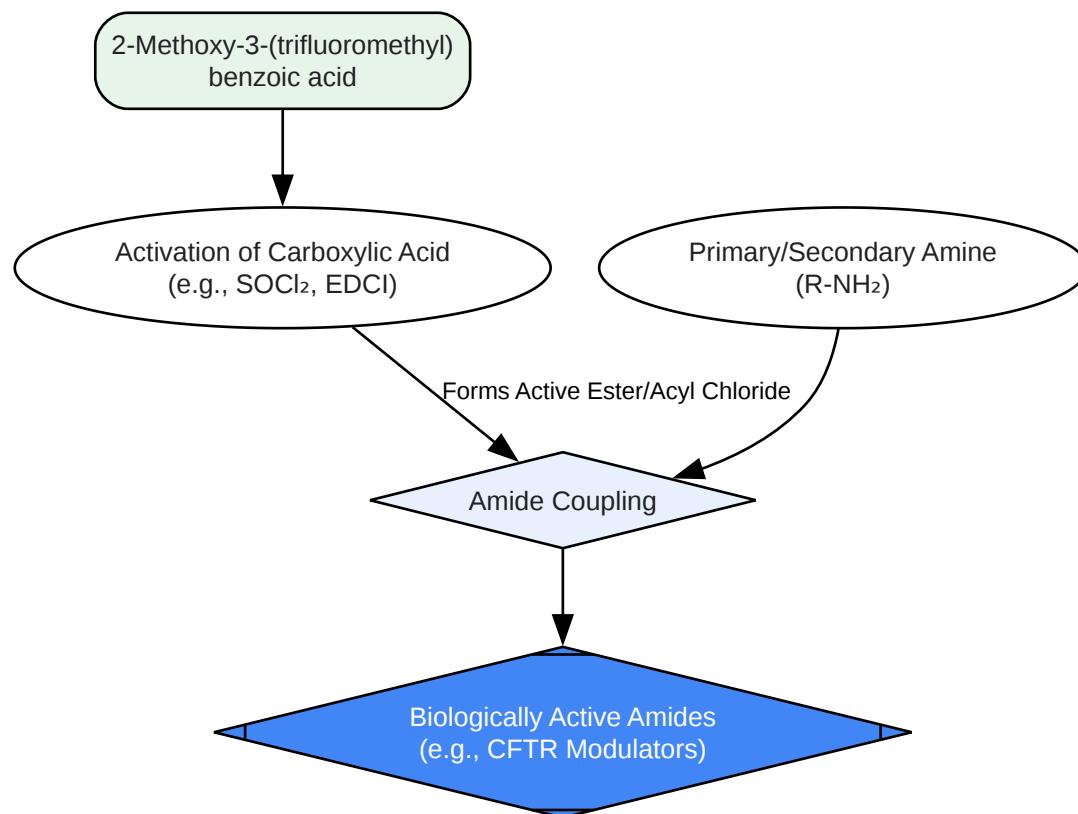
Technique	Parameter	Expected Observation	Interpretation
¹ H NMR	Chemical Shift (δ)	~11.0-13.0 ppm (s, 1H)	Carboxylic acid proton (-COOH)
		~7.8-8.0 ppm (d, 1H)	Aromatic proton ortho to -COOH
		~7.6-7.8 ppm (d, 1H)	Aromatic proton ortho to -CF ₃
		~7.2-7.4 ppm (t, 1H)	Aromatic proton para to -CF ₃
		~3.9-4.1 ppm (s, 3H)	Methoxy protons (-OCH ₃)
¹³ C NMR	Chemical Shift (δ)	~165-170 ppm	Carboxylic acid carbon (-COOH)
		~155-160 ppm	Aromatic C-OCH ₃
		~120-140 ppm (multiple)	Aromatic carbons
		~123 ppm (q, J ≈ 274 Hz)	Trifluoromethyl carbon (-CF ₃)
		~56 ppm	Methoxy carbon (-OCH ₃)
¹⁹ F NMR	Chemical Shift (δ)	~ -60 to -65 ppm (s)	Single resonance for the -CF ₃ group
Mass Spec (ESI-)	m/z	219.03 [M-H] ⁻	Deprotonated molecular ion
FT-IR	Wavenumber (cm ⁻¹)	~2500-3300 (broad)	O-H stretch of carboxylic acid
		~1700 cm ⁻¹	C=O stretch of carboxylic acid

~1100-1350 cm ⁻¹ (strong)	C-F stretches of -CF ₃ group
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Applications in Drug Discovery

2-Methoxy-3-(trifluoromethyl)benzoic acid is not typically a final drug product but rather a high-value intermediate. Its structure is frequently found in molecules targeting a range of biological pathways. A notable application is in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic fibrosis. The specific substitution pattern is crucial for orienting the molecule within the target's binding pocket, while the CF₃ and methoxy groups fine-tune properties like cell permeability and metabolic half-life.

Role as a Synthetic Building Block



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Caption: Pathway from the benzoic acid to complex amide-based APIs.

The most common synthetic transformation involves the activation of the carboxylic acid group, followed by amide bond formation with a diverse range of amines. This modular approach allows for the rapid generation of chemical libraries for screening and lead optimization.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Type	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral)	Do not ingest. Wash hands thoroughly after handling.
Skin Irritation	Skin Irrit. 2	Wear protective gloves and clothing.
Eye Irritation	Eye Irrit. 2A	Wear eye protection (safety glasses/goggles).
Respiratory	STOT SE 3	Use only in a well-ventilated area or fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzoic acid is a sophisticated chemical building block whose value is defined by the precise interplay of its constituent functional groups. Its synthesis, while requiring careful control of reaction conditions, is robust and scalable. The rigorous analytical techniques detailed herein provide a validated pathway to ensure the high purity required for subsequent applications in drug discovery and development. For medicinal chemists, this molecule represents a versatile platform for accessing novel chemical space, particularly in the development of next-generation therapeutics.

References

- **2-Methoxy-3-(trifluoromethyl)benzoic acid** 179943-58-3 | Sigma-Aldrich. URL
- **2-Methoxy-3-(trifluoromethyl)benzoic acid** | C9H7F3O3 | ChemSpider. URL

- **2-Methoxy-3-(trifluoromethyl)benzoic acid** | CAS 179943-58-3 | Santa Cruz Biotechnology. URL
- Discovery of the F508del-CFTR Potentiator, (R)-N-(4-(3-(tert-butyl)-1H-pyrazol-1-yl)-2-methylphenyl)-1-(2-methoxy-3-(trifluoromethyl)benzoyl)piperidine-3-carboxamide (GLPG2222) | Journal of Medicinal Chemistry. URL
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